4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride
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Overview
Description
4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an aminopropoxy group, a diazinan-1-yl moiety, and a methoxyphenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopropoxy and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares structural similarities with the diazinan-1-yl moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a similar aromatic structure with potential biological activities.
Uniqueness
4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H27ClN4O5 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c1-26-15-12-13(20-16(23)4-2-10-27-11-3-8-19)5-6-14(15)22-9-7-17(24)21-18(22)25;/h5-6,12H,2-4,7-11,19H2,1H3,(H,20,23)(H,21,24,25);1H |
InChI Key |
CMCUFEIZXZOXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCCOCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
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